![molecular formula C14H23Cl2NO B4921456 N-(tert-butyl)-3-(4-chloro-3-methylphenoxy)-1-propanamine hydrochloride](/img/structure/B4921456.png)
N-(tert-butyl)-3-(4-chloro-3-methylphenoxy)-1-propanamine hydrochloride
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Overview
Description
N-(tert-butyl)-3-(4-chloro-3-methylphenoxy)-1-propanamine hydrochloride, also known as CL-316243, is a selective β3-adrenergic receptor agonist. It has been extensively studied for its potential use in the treatment of obesity and metabolic disorders.
Mechanism of Action
N-(tert-butyl)-3-(4-chloro-3-methylphenoxy)-1-propanamine hydrochloride selectively activates the β3-adrenergic receptor, which is primarily expressed in adipose tissue. Activation of this receptor leads to the breakdown of stored fat and the release of fatty acids into the bloodstream. This process, known as lipolysis, increases energy expenditure and reduces body weight gain.
Biochemical and Physiological Effects:
In addition to its effects on lipid metabolism, N-(tert-butyl)-3-(4-chloro-3-methylphenoxy)-1-propanamine hydrochloride has been shown to have other biochemical and physiological effects. It increases the expression of genes involved in thermogenesis and mitochondrial biogenesis, which may contribute to its weight loss effects. It also has anti-inflammatory effects and has been shown to reduce liver fat accumulation.
Advantages and Limitations for Lab Experiments
N-(tert-butyl)-3-(4-chloro-3-methylphenoxy)-1-propanamine hydrochloride is a useful tool for studying the β3-adrenergic receptor and its role in lipid metabolism and energy expenditure. Its selectivity for this receptor allows for the specific activation of this pathway without affecting other adrenergic receptors. However, its use in lab experiments is limited by its high cost and limited availability.
Future Directions
There are several potential future directions for research on N-(tert-butyl)-3-(4-chloro-3-methylphenoxy)-1-propanamine hydrochloride. One area of interest is its potential use in combination with other drugs for the treatment of obesity and metabolic disorders. Another area of research is the development of more selective β3-adrenergic receptor agonists with improved potency and pharmacokinetic properties. Finally, there is interest in studying the effects of N-(tert-butyl)-3-(4-chloro-3-methylphenoxy)-1-propanamine hydrochloride in human clinical trials to determine its safety and efficacy for the treatment of obesity and metabolic disorders.
In conclusion, N-(tert-butyl)-3-(4-chloro-3-methylphenoxy)-1-propanamine hydrochloride is a promising candidate for the treatment of obesity and metabolic disorders. Its selective activation of the β3-adrenergic receptor leads to increased energy expenditure and reduced body weight gain. Further research is needed to fully understand its mechanism of action and potential clinical applications.
Synthesis Methods
The synthesis of N-(tert-butyl)-3-(4-chloro-3-methylphenoxy)-1-propanamine hydrochloride involves the reaction of 4-chloro-3-methylphenol with tert-butylamine to form N-(tert-butyl)-4-chloro-3-methylphenylamine. This intermediate is then reacted with 1-chloropropane in the presence of a base to form N-(tert-butyl)-3-(4-chloro-3-methylphenoxy)-1-propanamine. Finally, the hydrochloride salt is obtained by treatment with hydrochloric acid.
Scientific Research Applications
N-(tert-butyl)-3-(4-chloro-3-methylphenoxy)-1-propanamine hydrochloride has been extensively studied for its potential use in the treatment of obesity and metabolic disorders. In animal studies, it has been shown to increase energy expenditure and reduce body weight gain. It also improves insulin sensitivity and glucose tolerance, making it a promising candidate for the treatment of type 2 diabetes.
properties
IUPAC Name |
N-[3-(4-chloro-3-methylphenoxy)propyl]-2-methylpropan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO.ClH/c1-11-10-12(6-7-13(11)15)17-9-5-8-16-14(2,3)4;/h6-7,10,16H,5,8-9H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSPHVJBFINBRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCNC(C)(C)C)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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